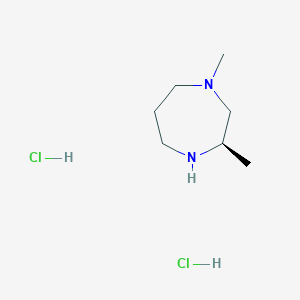![molecular formula C10H19N3O4 B15051410 tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate](/img/structure/B15051410.png)
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate: is a chemical compound with the molecular formula C10H19N3O4 and a molecular weight of 245.28 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl group and a hydroxycarbamimidoyl group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and hydroxycarbamimidoyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its hydroxycarbamimidoyl group can mimic natural substrates or inhibitors, making it useful in biochemical assays .
Medicine: In medicinal chemistry, tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
- tert-butyl 3-[(methylamino)methyl]morpholine-4-carboxylate
- tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 3-[(Z)-N’-hydroxycarbamimidoyl]morpholine-4-carboxylate is unique due to the presence of the hydroxycarbamimidoyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H19N3O4 |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-6-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
InChI-Schlüssel |
JHNBDFZBWYOJPY-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCOCC1/C(=N\O)/N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


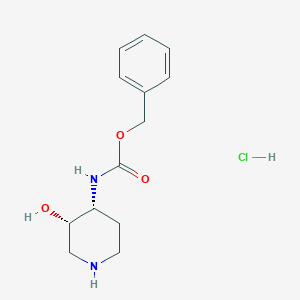
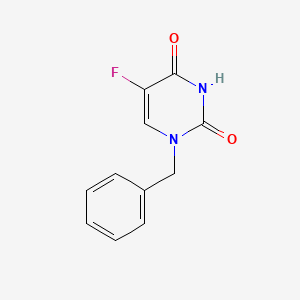
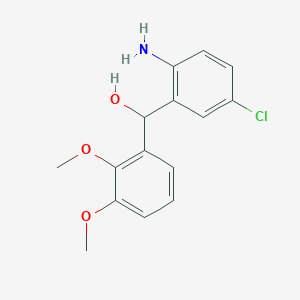
![ethyl (1R,2R)-2-{[(trimethylsilyl)oxy]methyl}cyclopropane-1-carboxylate](/img/structure/B15051349.png)
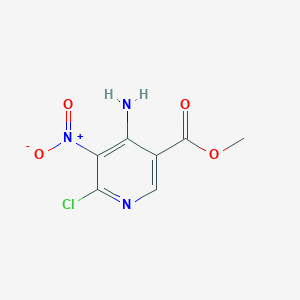
![(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one](/img/structure/B15051362.png)
![(1E)-N-hydroxy-2-[(2S)-pent-4-en-2-yloxy]ethanimine](/img/structure/B15051374.png)

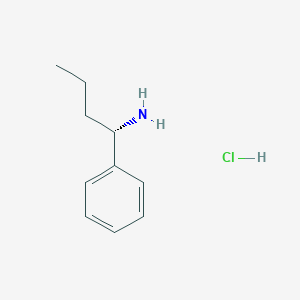
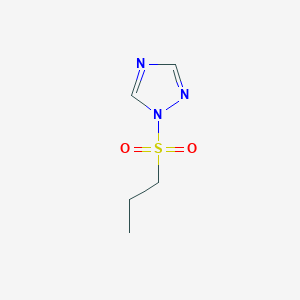
![tert-Butyl 4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasiline-1(2H)-carboxylate](/img/structure/B15051417.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051419.png)
![(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B15051425.png)
